Tipiracil is a thymidine phosphorylase inhibitor. It is used in combination with trifluridine, in a ratio of 1:0.5, to form TAS-102. The main function of Tipiracil in TAS-102 is to increase trifluridine bioavailability by inhibiting its catabolism. TAS-102 is indicated for the treatment of metastatic colorectal cancer which has been previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, or with an anti-VEGF or anti-EGFR therapy.
Tipiracil is a Thymidine Phosphorylase Inhibitor. The mechanism of action of tipiracil is as a Thymidine Phosphorylase Inhibitor.
Tipiracil
CAS No.: 183204-74-2
Cat. No.: VC0003611
Molecular Formula: C9H11ClN4O2
Molecular Weight: 242.66 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 183204-74-2 |
---|---|
Molecular Formula | C9H11ClN4O2 |
Molecular Weight | 242.66 g/mol |
IUPAC Name | 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16) |
Standard InChI Key | QQHMKNYGKVVGCZ-UHFFFAOYSA-N |
SMILES | C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl |
Canonical SMILES | C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl |
Melting Point | 245ºC (decomposition) |
Chemical and Pharmacological Profile of Tipiracil
Chemical Structure and Properties
Tipiracil (C₉H₁₁ClN₄O₂) is a pyrimidine derivative with a molecular weight of 242.66 g/mol. Its structure includes a chloro substituent at position 5 and a (2-iminopyrrolidin-1-yl)methyl group at position 6 of the uracil backbone . This configuration enables selective inhibition of thymidine phosphorylase (TP), an enzyme overexpressed in many solid tumors .
Table 1: Key Chemical Properties of Tipiracil
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁ClN₄O₂ | |
Molecular Weight | 242.66 g/mol | |
Solubility | Freely soluble in water | |
Bioavailability | 27% (tipiracil alone) | |
Plasma Protein Binding | <30% |
Mechanism of Action
Tipiracil inhibits thymidine phosphorylase, an enzyme responsible for the catabolism of trifluridine into its inactive metabolite, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione . By blocking this pathway, tipiracil increases systemic exposure to trifluridine by up to 37-fold . Trifluridine, once phosphorylated intracellularly, incorporates into DNA during synthesis, causing strand breaks and apoptosis . Additionally, thymidine phosphorylase inhibition may exert antiangiogenic effects, as TP is a known platelet-derived endothelial cell growth factor .
Pharmacokinetics
The trifluridine/tipiracil combination (35 mg/m² twice daily, days 1–5 and 8–12 of a 28-day cycle) exhibits dose-proportional pharmacokinetics:
-
Trifluridine: Bioavailability = 57%, Tₘₐₓ = 2 hours, AUC = 1,740 ng·h/mL .
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Tipiracil: Bioavailability = 27%, Tₘₐₓ = 3 hours, AUC = 373 ng·h/mL .
Food intake reduces trifluridine Cₘₐₓ by 40% and delays absorption by 1.5 hours, necessitating administration on an empty stomach . Renal excretion accounts for 60% of tipiracil elimination, with a half-life of 2.1 hours .
Clinical Applications in Oncology
Metastatic Colorectal Cancer
The RECOURSE trial established trifluridine/tipiracil as standard third-line therapy for mCRC, demonstrating:
Real-world studies corroborate these findings. A Portuguese cohort (n=111) reported median OS of 7.9 months and PFS of 3.4 months, with 80% of patients maintaining full dose intensity .
Table 2: Efficacy of Trifluridine/Tipiracil in mCRC
Parameter | RECOURSE Trial | Real-World Study |
---|---|---|
Median OS (months) | 7.1 | 7.9 |
Median PFS (months) | 2.0 | 3.4 |
Disease Control Rate | 44% | 58% |
Advanced Gastric Cancer
In the TAGS trial, trifluridine/tipiracil improved median OS to 5.7 months vs. 3.6 months with placebo (HR = 0.69, p = 0.0003) . Recent observational data suggest enhanced efficacy when combined with ramucirumab:
Adverse Event | Incidence | Management Strategy |
---|---|---|
Neutropenia | 38% | Dose reduction (60→50 mg/m²) |
Anemia | 21% | Transfusion support |
Fatigue | 10% | Symptomatic treatment |
Febrile neutropenia occurs in 3% of cases, requiring granulocyte colony-stimulating factor (G-CSF) prophylaxis in high-risk patients .
Emerging Research and Combination Therapies
Synergy with Anti-Angiogenic Agents
The RAMTAS study (n=83) reported that adding ramucirumab to trifluridine/tipiracil in gastric cancer:
Biomarker-Driven Applications
Elevated baseline lactate dehydrogenase (LDH) correlates with poorer outcomes (median OS: 11.2 vs. 6.4 months for normal vs. high LDH) . TP expression in tumor tissue may predict response, though validation is ongoing .
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